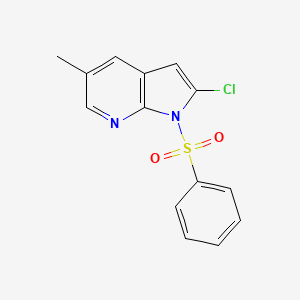

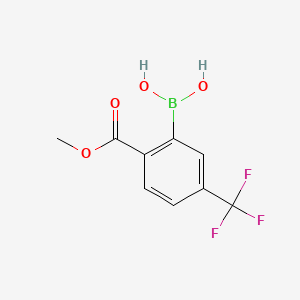

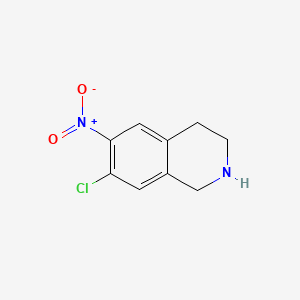

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

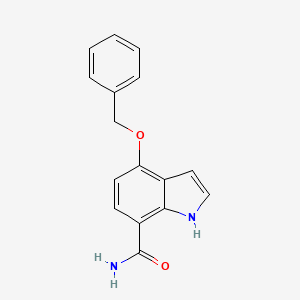

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Also, the use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance as otherwise nitrogen of unprotected THIQ can undergo oxidation .Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

The synthesis of new 8-nitrofluoroquinolone derivatives, involving 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showcased their significant antibacterial activity against both gram-positive and gram-negative strains. The introduction of substituted primary amines at the C-7 position led to derivatives demonstrating promising antibacterial efficacy, especially against S. aureus, with minimal inhibitory concentration (MIC) values ranging approximately from 2-5 microg/mL, suggesting a potential pathway for developing new antibacterial agents (Al-Hiari et al., 2007).

Evaluation of Local Anesthetic Activity and Acute Toxicity

Research on isoquinoline alkaloids, specifically a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, investigated their local anesthetic activity, acute toxicity, and structure-toxicity relationship. The compounds exhibited high local anesthetic activity on rabbit eyes, with most derivatives being more active than lidocaine, providing longer durations of complete anesthesia. Additionally, the study explored acute toxicity and determined that modifications to the compounds could lead to promising drug candidates with reduced toxicity and increased therapeutic margins (Azamatov et al., 2023).

Anticancer Activity and Synthesis of Novel Compounds

The development of chlorinated and fluorinated 7-azaindenoisoquinolines as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1) was significant. By replacing the 3-nitro group with 3-chloro and 3-fluoro substituents, these compounds retained high Top1 inhibitory activities and demonstrated potent cytotoxicities in human cancer cell cultures. Some showed moderate inhibitory activities against enzymes involved in DNA damage repair, suggesting a potential for improved cancer treatment strategies (Elsayed et al., 2017).

Novel Synthetic Routes and Drug Development

An efficient route for the large-scale preparation of KF31327, a phosphodiesterase V inhibitor, involved starting with 7-chloro-2,4(1H,3H)-quinazolinedione. This route showcased the synthesis of the 6-nitro compound with good selectivity, optimizing conditions to minimize unwanted by-products and demonstrating a practical approach for drug substance preparation, highlighting the importance of innovative synthetic methods in drug development (Fujino et al., 2001).

Discovery of Potent Topoisomerase I Poisons

Research into indenoisoquinoline topoisomerase I poisons, which lack the 3-nitro toxicophore, identified that fluorine and chlorine could replace the 3-nitro group with minimal loss of Top1 poisoning activity. This discovery opens avenues for designing new indenoisoquinolines with improved safety profiles, potentially reducing the risks associated with nitro toxicophores in cancer treatment (Beck et al., 2015).

Propriétés

IUPAC Name |

7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCNHVMLOCIZKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)